molecular formula C14H24ClNSi B2936352 (1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride CAS No. 2375269-31-9

(1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride

Cat. No.: B2936352
CAS No.: 2375269-31-9
M. Wt: 269.89
InChI Key: HDYYBJQFIMLYCQ-UHFFFAOYSA-N
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Description

(1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C14H24ClNSi and a molecular weight of 269.89 g/mol . This compound is characterized by the presence of a silinan ring, which is a silicon-containing heterocycle, and a phenyl group attached to the silicon atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

The synthesis of (1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride typically involves the following steps:

    Synthetic Routes: The preparation begins with the formation of the silinan ring, which can be achieved through a series of cyclization reactions involving silicon-containing precursors. The phenyl group is then introduced via a Friedel-Crafts alkylation reaction.

    Reaction Conditions: The reactions are generally carried out under anhydrous conditions to prevent hydrolysis of the silicon-containing intermediates. Common solvents used include dichloromethane and toluene, with catalysts such as aluminum chloride.

    Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity.

Chemical Reactions Analysis

(1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be performed using lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce different alkyl groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., H2O2), reducing agents (e.g., LiAlH4), and alkyl halides for substitution reactions. The reactions are usually conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed include silanol, siloxane, and various substituted amine derivatives.

Scientific Research Applications

(1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of silicon-containing polymers and materials. Its unique structure allows for the development of novel organosilicon compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The phenyl group enhances its binding affinity to hydrophobic pockets, while the amine group can form hydrogen bonds with target molecules. The silicon atom provides unique electronic properties that can modulate the compound’s reactivity and stability .

Comparison with Similar Compounds

(1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride can be compared with other similar compounds:

Properties

IUPAC Name

(1,1-dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NSi.ClH/c1-16(2)10-8-14(12-15,9-11-16)13-6-4-3-5-7-13;/h3-7H,8-12,15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYYBJQFIMLYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CCC(CC1)(CN)C2=CC=CC=C2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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